![molecular formula C21H26N6O2S B2430240 1-((Cyanomethyl)thio)-N-Isobutyl-4-Isopentyl-5-Oxo-4,5-Dihydro-[1,2,4]Triazolo[4,3-a]Quinazolin-8-carboxamid CAS No. 2034419-14-0](/img/structure/B2430240.png)

1-((Cyanomethyl)thio)-N-Isobutyl-4-Isopentyl-5-Oxo-4,5-Dihydro-[1,2,4]Triazolo[4,3-a]Quinazolin-8-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

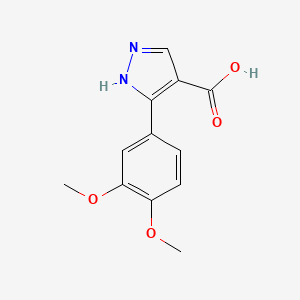

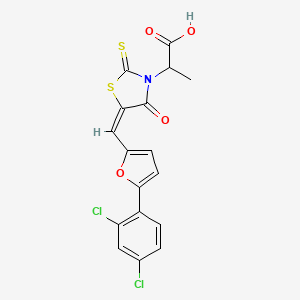

1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.

BenchChem offers high-quality 1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forschungen zeigen, dass Triazolothiadiazine ein vielversprechendes Antitumor-Potenzial besitzen. Diese Verbindungen können das Tumorwachstum hemmen, indem sie die Zellteilung stören, Apoptose induzieren oder gezielt auf spezifische krebsbezogene Proteine wirken .

- Triazolothiadiazine zeigen antimikrobielle Wirkungen gegen Bakterien, Pilze und andere Krankheitserreger. Sie können als neuartige Wirkstoffe im Kampf gegen Infektionskrankheiten dienen .

- Diese Verbindungen besitzen entzündungshemmende Eigenschaften, die bei der Behandlung von entzündlichen Erkrankungen wie Arthritis, Asthma und Autoimmunerkrankungen wertvoll sein könnten .

- Triazolothiadiazine können als Antioxidantien wirken und Zellen vor oxidativem Stress schützen. Antioxidantien spielen eine entscheidende Rolle für die Erhaltung der allgemeinen Gesundheit und die Vorbeugung von Krankheiten .

- Verschiedene Enzyme werden von Triazolothiadiazinen angegriffen. Dazu gehören Carboanhydrase-Hemmer (relevant bei der Behandlung von Glaukom), Cholinesterase-Hemmer (wichtig bei der Alzheimer-Krankheit), alkalische Phosphatase-Hemmer, Anti-Lipase-Aktivität und Aromatase-Hemmer (relevant bei der Behandlung von Brustkrebs) .

- Einige Triazolothiadiazine zeigen antivirale Aktivität. Forscher untersuchen ihre Wirksamkeit gegen bestimmte Viren, darunter HIV, Influenza und Herpes .

Antitumor-Eigenschaften

Antimikrobielle Aktivität

Entzündungshemmende Wirkungen

Antioxidative Eigenschaften

Enzymhemmung

Antivirales Potenzial

Neben diesen Anwendungen wurden In-silico-Pharmakokinetik- und Molekülmodellierungsstudien durchgeführt, um das Verhalten der Verbindung und ihre Wechselwirkungen in biologischen Systemen zu verstehen . Forscher erhoffen sich, dass dieses Wissen bei der Entwicklung neuer zielgerichteter Medikamente für multifunktionelle Erkrankungen helfen wird.

Wirkmechanismus

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to interact with dna . They intercalate into the DNA structure, which can disrupt the normal function of the DNA and lead to cell death .

Mode of Action

The compound likely interacts with its targets through a process known as intercalation. Intercalation is when a molecule inserts itself between the base pairs in the DNA helix . This can disrupt the normal functioning of the DNA, preventing it from being correctly read and transcribed, which can lead to cell death .

Biochemical Pathways

For example, one study found that a derivative of [1,2,4]triazolo[4,3-a]quinoxaline upregulated the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulated the pro-oncogenic cell survival Bcl-2 protein . This suggests that the compound may induce apoptosis, or programmed cell death, in cancer cells.

Pharmacokinetics

In silico admet profiles of similar compounds have been studied . These studies can provide valuable insights into the likely pharmacokinetic properties of the compound, although further experimental validation would be required.

Result of Action

The result of the compound’s action is likely to be cell death, particularly in cancer cells. This is due to the disruption of normal DNA function and the induction of apoptosis . The compound’s potential as an anticancer agent is supported by studies on similar compounds, which have shown promising antiproliferative activities against various cancer cell lines .

Eigenschaften

IUPAC Name |

1-(cyanomethylsulfanyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2S/c1-13(2)7-9-26-19(29)16-6-5-15(18(28)23-12-14(3)4)11-17(16)27-20(26)24-25-21(27)30-10-8-22/h5-6,11,13-14H,7,9-10,12H2,1-4H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCFQNHDWZFDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one](/img/structure/B2430162.png)

![spiro[3.5]nonan-5-one](/img/structure/B2430165.png)

![N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2430171.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea](/img/structure/B2430174.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2430178.png)

![1-hexyl-4-[4-(1-hexyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonyl)benzoyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B2430179.png)